molecular formula C22H21N5O3 B10999232 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide

3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide

Cat. No.: B10999232
M. Wt: 403.4 g/mol
InChI Key: UYJOIWJGCWFDJO-UHFFFAOYSA-N
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Description

3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE is a complex organic compound that features a quinazolinone core linked to an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The imidazole moiety is often introduced via a condensation reaction involving an aldehyde and an amine under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .

Scientific Research Applications

3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Imidazole Derivatives: Compounds with imidazole rings but different linked moieties.

Uniqueness

The uniqueness of 3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]PROPANAMIDE lies in its specific combination of the quinazolinone and imidazole moieties, which may confer unique biological activities and therapeutic potential .

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(1-methylimidazol-2-yl)-phenylmethyl]propanamide

InChI

InChI=1S/C22H21N5O3/c1-26-14-12-23-20(26)19(15-7-3-2-4-8-15)25-18(28)11-13-27-21(29)16-9-5-6-10-17(16)24-22(27)30/h2-10,12,14,19H,11,13H2,1H3,(H,24,30)(H,25,28)

InChI Key

UYJOIWJGCWFDJO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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